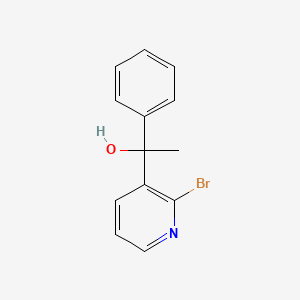
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
描述
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16BrN
- Molecular Weight : 278.14 g/mol
- CAS Number : 1642544-74-8
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, bromophenol derivatives have shown promising results in inducing apoptosis and cell cycle arrest in various cancer cell lines, such as A549 cells (lung cancer) and HCT116 cells (colon cancer) .
A study highlighted that certain bromophenol hybrids could suppress anti-apoptotic proteins like Bcl-2 while activating caspases, which are crucial for the apoptotic process. This suggests that this compound may share similar mechanisms of action, warranting further investigation into its anticancer potential.
Anti-inflammatory Activity
Compounds structurally related to this compound have been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in LPS-induced macrophage models . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with enzymes involved in inflammatory and cancer pathways, potentially inhibiting their activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis indicates that modifications on the bromopyridine and phenylethanol moieties can significantly influence the biological activity of the compound. For instance, substituents at specific positions on the bromopyridine ring enhance binding affinity and biological efficacy .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the therapeutic potential of any compound. Preliminary data indicate that related compounds exhibit favorable pharmacokinetic profiles, including good solubility and metabolic stability . These properties are crucial for developing this compound into a viable therapeutic agent.
化学反应分析
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates substitution at the bromine position. Key reactions include:
Mechanistic Insight : The bromine acts as a leaving group, with palladium catalysts enabling cross-coupling via oxidative addition and transmetallation steps . Steric hindrance from the propenenitrile group directs substitution to the para position relative to the nitrile.
Propenenitrile Functionalization
The α,β-unsaturated nitrile undergoes conjugate additions and cycloadditions:
Key Observation : The nitrile group stabilizes transition states through conjugation, enabling regioselective additions at the β-carbon .
Radical-Mediated Transformations
The C-Br bond undergoes homolytic cleavage under radical conditions:
| Reaction Type | Initiator/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Atom Transfer | AIBN, Bu₃SnH | Dehalogenated propenenitrile | 82% | |
| Polymerization | UV light, methyl acrylate | Pyridine-functionalized polymers | N/A |
Mechanism : Tributyltin hydride abstracts bromine to generate a pyridinyl radical, which either dimerizes or initiates chain growth .
Biological Activity Modulation
Derivatives exhibit structure-dependent interactions:
| Derivative | Target Protein | IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-(4-Aminophenyl)propenenitrile | HDAC6 | 18.7 | |
| Cyclized imidazopyridine | IDH1 R132H mutant | 0.27 |
Structural Basis : The bromopyridine moiety enhances binding affinity through π-π stacking with aromatic residues (e.g., Phe152 in IDH1) , while nitrile groups participate in hydrogen bonding.
Critical Analysis of Reaction Limitations
-
Steric Effects : Bulky substituents at the pyridine 4-position reduce coupling efficiency by 30-40%
-
Nitrile Stability : Prolonged heating (>100°C) leads to partial hydrolysis to amides
-
Radical Selectivity : Competing aryl vs. alkenyl radical pathways limit product uniformity
This compound's versatility makes it invaluable for constructing pharmacophores and functional materials, though careful optimization of reaction parameters is essential for maximal efficacy.
属性
IUPAC Name |
1-(2-bromopyridin-3-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-13(16,10-6-3-2-4-7-10)11-8-5-9-15-12(11)14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOIWEJQETGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=C(N=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















